molecular formula C3H2Cl2F4 B132384 1,2-Dichloro-1,1,2,3-tetrafluoropropane CAS No. 149329-26-0

1,2-Dichloro-1,1,2,3-tetrafluoropropane

Cat. No. B132384
M. Wt: 184.94 g/mol
InChI Key: NIRKFCNUZOCQAO-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,2,3-tetrafluoropropane is a chemical compound with the molecular formula C3H2Cl2F4 . It has a molecular weight of 184.95 .


Synthesis Analysis

The synthesis of 1,2-Dichloro-1,1,2,3-tetrafluoropropane involves the contact of HCFC-225 with an alkali aqueous solution in the presence of a phase-transfer catalyst . This results in a dehydrofluorination reaction that forms 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), a raw material for the synthesis of HFO-1234yf .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-1,1,2,3-tetrafluoropropane consists of three carbon atoms, two hydrogen atoms, two chlorine atoms, and four fluorine atoms . The InChI representation of the molecule is InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H .


Physical And Chemical Properties Analysis

1,2-Dichloro-1,1,2,3-tetrafluoropropane has a boiling point of approximately 24.36°C . Its density is estimated to be 1.3413 , and its refractive index is approximately 1.2971 .

Scientific Research Applications

NMR Studies and Molecular Analysis

  • 13C NMR Studies : A study by Tanuma, Ohnishi, Okamoto, & Morikawa (1997) explored the 13C NMR chemical shifts of compounds including diastereomers of 1,2-dichloro-1,1,2,3-tetrafluoropropane, providing insight into the electronic environment of the molecule.
  • Molecular Structures and Conformational Compositions : Postmyr (1994) examined the molecular structures and conformational compositions of 1,2-dichloro-1,1,2,3-tetrafluoropropane using gas-phase electron diffraction and ab initio calculations, contributing to a deeper understanding of its physical chemistry (Postmyr, 1994).

Chemical Reactions and Synthesis

  • Selective Gas-Phase Catalytic Fluorination : Studies by Mao et al. (2014, 2015) investigated the catalytic fluorination of related chloropropenes to produce intermediates essential for the synthesis of various fluorinated compounds (Mao et al., 2014), (Mao et al., 2015).
  • Reactions with Azoles : Research on the reaction of tetrachloro-1,2-difluoroethane with azoles suggested possible pathways for generating derivatives of 1,2-dichloro-1,1,2,3-tetrafluoropropane (Petko et al., 2011).

Physical Properties and Characterization

  • Surface Tension Measurements : Higashi, Shibata, & Okada (1997) measured the surface tensions of various compounds including 1,2-dichloro-1,1,2,3-tetrafluoropropane, providing essential data for understanding its physicochemical properties (Higashi, Shibata, & Okada, 1997).

Applications in Electrochemistry

  • Electrochemical Performance Enhancement : Luo et al. (2016) explored the use of an electrolyte containing a derivative of 1,2-dichloro-1,1,2,3-tetrafluoropropane in lithium-ion batteries, demonstrating its potential to enhance electrochemical performance (Luo et al., 2016).

Conformational and Spectral Studies

  • Vibrational Spectra and Conformational Behavior : Powell et al. (1983) investigated the IR and Raman spectra of related compounds, which can be relevant for understanding the properties of 1,2-dichloro-1,1,2,3-tetrafluoropropane (Powell et al., 1983).

properties

IUPAC Name

1,2-dichloro-1,1,2,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F4/c4-2(7,1-6)3(5,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRKFCNUZOCQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600263
Record name 1,2-Dichloro-1,1,2,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1,1,2,3-tetrafluoropropane

CAS RN

149329-26-0
Record name 1,2-Dichloro-1,1,2,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,2,3-tetrafluoropropane
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Reactant of Route 5
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Reactant of Route 6
1,2-Dichloro-1,1,2,3-tetrafluoropropane

Citations

For This Compound
4
Citations
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 322 books.google.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 236 books.google.com

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